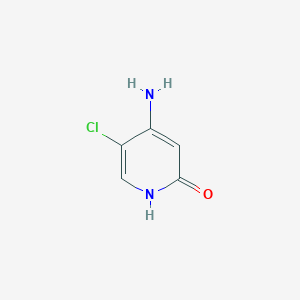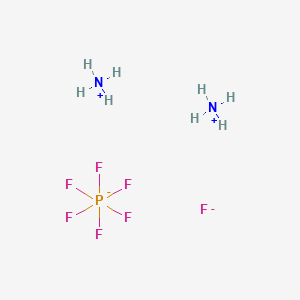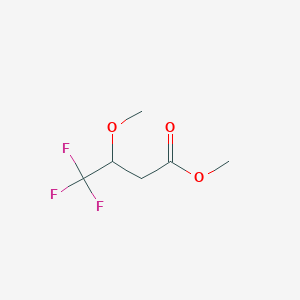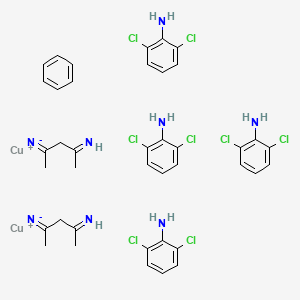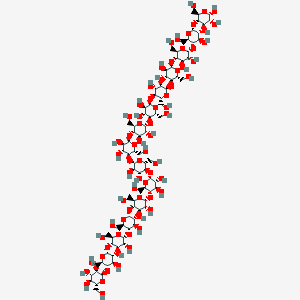
Maltopentadecaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Maltopentadecaose can be synthesized through a transglycosyl reaction, where glucose units are enzymatically linked to form the polysaccharide . The optimal conditions for this reaction typically involve specific enzymes that facilitate the formation of alpha (1-4) glycosidic bonds. Industrial production methods often utilize bacterial or fungal enzymes to achieve high yields and purity .
Chemical Reactions Analysis
Maltopentadecaose undergoes various chemical reactions, including hydrolysis, where it is broken down into smaller glucose units. This reaction is typically catalyzed by enzymes such as amylases and glucosidases under mild conditions. Additionally, this compound can participate in oxidation reactions, where it is converted into gluconic acid derivatives . Common reagents used in these reactions include water, acids, and specific enzymes.
Scientific Research Applications
Maltopentadecaose has numerous applications in scientific research. In chemistry, it is used as a standard for calibrating analytical instruments such as mass spectrometers and capillary electrophoresis systems . In biology, this compound serves as a substrate for studying enzyme kinetics and specificity, particularly for carbohydrate-active enzymes . In medicine, it is explored for its prebiotic properties, promoting the growth of beneficial gut microbiota and improving digestive health. Industrially, this compound is used in the production of bio-based materials and as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of maltopentadecaose primarily involves its role as a substrate for various enzymes. It interacts with carbohydrate-active enzymes, which cleave the glycosidic bonds to release glucose units. These interactions are crucial for understanding enzyme specificity and kinetics . Additionally, this compound’s prebiotic effects are mediated through its fermentation by gut microbiota, leading to the production of short-chain fatty acids that benefit digestive health.
Comparison with Similar Compounds
Maltopentadecaose is unique due to its specific chain length of 15 glucose units. Similar compounds include maltose (2 glucose units), maltotriose (3 glucose units), and maltooctaose (8 glucose units) . Compared to these shorter maltooligosaccharides, this compound has distinct properties and applications, particularly in its use as a standard for analytical techniques and its prebiotic functionality.
Properties
Molecular Formula |
C90H152O76 |
|---|---|
Molecular Weight |
2450.1 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C90H152O76/c91-1-16-31(106)32(107)48(123)77(139-16)154-63-18(3-93)141-79(50(125)34(63)109)156-65-20(5-95)143-81(52(127)36(65)111)158-67-22(7-97)145-83(54(129)38(67)113)160-69-24(9-99)147-85(56(131)40(69)115)162-71-26(11-101)149-87(58(133)42(71)117)164-73-28(13-103)151-89(60(135)44(73)119)166-75-30(15-105)152-90(61(136)46(75)121)165-74-29(14-104)150-88(59(134)45(74)120)163-72-27(12-102)148-86(57(132)43(72)118)161-70-25(10-100)146-84(55(130)41(70)116)159-68-23(8-98)144-82(53(128)39(68)114)157-66-21(6-96)142-80(51(126)37(66)112)155-64-19(4-94)140-78(49(124)35(64)110)153-62-17(2-92)138-76(137)47(122)33(62)108/h16-137H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m1/s1 |
InChI Key |
JRMPCTCNTYUKEA-ORBORNPUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
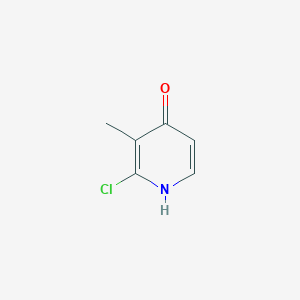
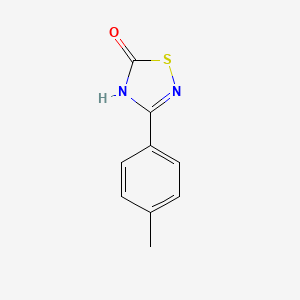
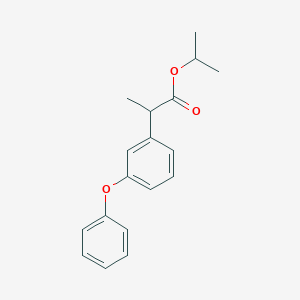
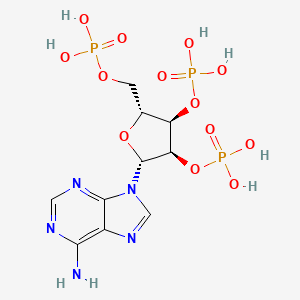

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

